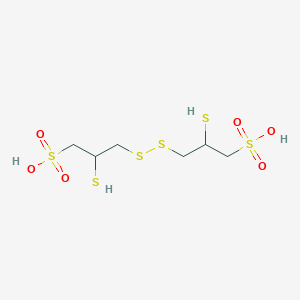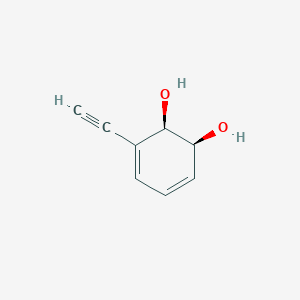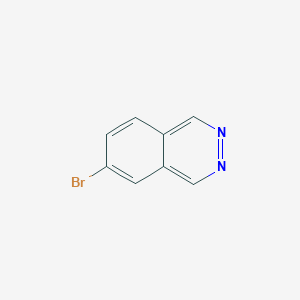
6-O-(beta-D-xylopyranosyl)-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-(beta-D-xylopyranosyl)-D-glucopyranose is a disaccharide derivative consisting of a beta-D-glucopyranoside that has a beta-D-xylopyranosyl residue attached at position 6 . This compound is a type of carbohydrate derivative and is known for its structural uniqueness and biological significance.
Mechanism of Action
Biochemical Pathways
The compound is likely involved in carbohydrate metabolism pathways, given its structure as a disaccharide derivative .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes may influence the action, efficacy, and stability of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose . .
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in the metabolism of xylan, a type of hemicellulose . Xylan is a linear polymer of β-D-xylopyranosyl units linked by (1–4) glycosidic bonds . The enzymes involved in the hydrolysis of xylan, such as endo-1,4-β-xylanase and β-xylosidase, may interact with 6-O-(beta-D-xylopyranosyl)-D-glucopyranose .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that similar compounds can have significant effects on cells. For example, Astragaloside IV, a compound that also contains a β-D-xylopyranosyl-β-D-glucopyranoside structure, has been shown to inhibit spontaneous synaptic transmission and synchronized Ca2+ oscillations in hippocampal neurons .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that similar compounds can interact with various biomolecules. For example, two glycosyltransferases from Camellia sinensis, UGT85K11 and UGT94P1, have been shown to convert volatile organic compounds into β-primeverosides by sequential glucosylation and xylosylation, respectively .
Temporal Effects in Laboratory Settings
It is known that similar compounds can be stable and have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have significant effects in animal models .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that similar compounds can be localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose typically involves the glycosylation of D-glucose with D-xylose. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve the extraction of natural sources followed by chemical modification. The compound can be isolated from plants or other natural sources and then subjected to glycosylation reactions to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-O-(beta-D-xylopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
Scientific Research Applications
6-O-(beta-D-xylopyranosyl)-D-glucopyranose has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cellular processes and as a component of various biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside: A closely related compound with similar structural features.
2-Oxo-2H-chromen-7-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside: Another derivative with additional functional groups.
Uniqueness
6-O-(beta-D-xylopyranosyl)-D-glucopyranose is unique due to its specific glycosylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
26531-85-1 |
|---|---|
Molecular Formula |
C11H20O10 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |
InChI Key |
XOPPYWGGTZVUFP-DLWPFLMGSA-N |
SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O |
Appearance |
Powder |
Synonyms |
6-(β-D-Xylosido)-D-glucose; 6-O-β-D-xylopyranosyl-D-glucose; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)






